molecular formula C3H5N3 B016455 3-Aminopyrazole CAS No. 1820-80-0

3-Aminopyrazole

Cat. No.: B016455
CAS No.: 1820-80-0
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

3-Aminopyrazole (3AP; C₃H₅N₃, molecular weight 83.09 g/mol) is a heterocyclic compound featuring an amino group (-NH₂) at the 3-position of the pyrazole ring . Its tautomeric form, 5-aminopyrazole (5AP), exists in equilibrium but is less thermodynamically stable (ΔG = 9.8 kJ/mol) . The amino group’s position enables unique hydrogen-bonding interactions, forming a "donor–acceptor–donor" motif that enhances binding to biological targets like kinases and receptors . This property underpins its widespread use in medicinal chemistry, particularly in designing kinase inhibitors for cancer therapy .

Preparation Methods

Classical Condensation Methods

Hydrazine and 1,3-Dielectrophilic Substrates

The most established route involves condensing hydrazines with 1,3-dielectrophiles, where one electrophilic center is a nitrile group. Hydrazine itself reacts with β-ketonitriles to form tautomeric N-unsubstituted 3- or 5-aminopyrazoles, with regioselectivity governed by the nucleophilicity of the hydrazine’s nitrogen atoms under acidic or neutral conditions . For example, β-ketonitriles generated via Claisen condensation of esters with tert-butoxide undergo cyclization with hydrazine to yield 5-aminopyrazoles in 70–92% yields (Scheme 2) . Neutralizing the reaction mixture post-condensation proves critical to prevent side reactions, as demonstrated by Yoon et al. .

Table 1: Substrate Variations in 1,3-Dielectrophile Condensation

Substrate TypeLeaving GroupYield (%)Conditions
α,β-Unsaturated nitrilesEthoxy75Hydrazine hydrate, 70°C
α,β-Unsaturated nitrilesThiomethyl85–92Hydrazine hydrate, 90°C
β-Ketonitriles70–92Hydrazine, H2SO4 neutralization

α,β-Unsaturated Nitriles with Hydrazines

α,β-Unsaturated nitriles bearing leaving groups at the β-position (e.g., ethoxy, thiomethyl) react efficiently with hydrazines. Thiomethyl groups exhibit superior leaving ability compared to amino groups, enabling higher yields (85–92%) under milder conditions . For instance, 3-aminopyrazole derivatives form via nucleophilic attack at the α-carbon, followed by cyclization and elimination of the leaving group (Table 1) .

One-Pot and Industrial Syntheses

Cyanoacetamide-Based Routes

A one-pot method using cyanoacetamide and N,N-dimethylformamide dimethyl acetal (DMF-DMA) simplifies production. Cyanoacetamide reacts with DMF-DMA in 1,4-dioxane to form 2-cyano-3-(dimethylamino)acrylamide, which cyclizes with hydrazine hydrate in ethanol to yield this compound-4-carboxamide hemisulfate in 93% yield . This approach eliminates intermediate isolation, reducing solvent use and production costs .

Malononitrile and Morpholine Systems

Industrial patents describe a one-pot synthesis from malononitrile and morpholine. Trimethyl orthoformate facilitates the formation of 2-cyano-3-morpholinopropionamide, which undergoes cyclization with hydrazine hydrate and subsequent sulfuric acid treatment to afford this compound-4-formamide hemisulfate in 73% overall yield . This method’s scalability and use of aqueous solvents align with green chemistry principles .

Ring-Opening Strategies

Isoxazole and Isothiazole Precursors

Isoxazoles and isothiazoles serve as alternative substrates. Heating isoxazoles with hydrazine in DMSO induces ring-opening to β-ketonitriles, which cyclize to 3-aminopyrazoles in 74–92% yields . Similarly, isothiazoles react via nucleophilic attack at the electrophilic carbon, followed by sulfur elimination and cyclization (Scheme 6) . These methods avoid traditional dielectrophiles but require careful temperature control to suppress side reactions.

Functionalization and Derivatization

Palladium-Catalyzed Arylation

N-Selective arylations of 3-aminopyrazoles employ palladium catalysts to install aryl groups at the N-1 or N-2 positions. Using Xantphos as a ligand, N-1-arylated products dominate (73% yield), whereas steric hindrance shifts selectivity to N-2 . Contrastingly, SNAr reactions without palladium favor N-3 arylation, highlighting the role of catalyst design in regiocontrol .

Halogenation and Oxidation

Electrophilic halogenation with NCS or NBS introduces halogens at the pyrazole’s 4-position, enabling access to 5-halotriazines via subsequent oxidation . However, competing deamination and halogenation pathways necessitate precise stoichiometric control .

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Methods

MethodYield (%)ScalabilityCost Efficiency
1,3-Dielectrophile70–92ModerateHigh
One-Pot (Cyanoacetamide)93HighModerate
Industrial (Malononitrile)73HighHigh
Ring-Opening (Isoxazole)74–92LowModerate

Classical condensation offers versatility but requires stringent pH control. One-pot methods excel in atom economy and scalability, making them preferred for industrial production. Ring-opening strategies, while high-yielding, face challenges in precursor availability.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminopyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives have shown potential as anti-inflammatory, anticancer, and antiviral agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Aminopyrazole involves its interaction with various molecular targets, including enzymes and receptors. The amino group at the third position allows it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Tautomeric Differences

Compound Structure Tautomer Stability Key Functional Groups
3-Aminopyrazole Pyrazole with -NH₂ at C3 More stable (ΔG = 9.8 kJ/mol lower than 5AP) -NH₂ (C3), N-heteroatoms
5-Aminopyrazole Pyrazole with -NH₂ at C5 Less stable, UV-induced tautomerization from 3AP -NH₂ (C5), N-heteroatoms
4-Aminopyrazole Pyrazole with -NH₂ at C4 No tautomerism reported -NH₂ (C4), N-heteroatoms

Key Insights :

  • Tautomerism : 3AP dominates under standard conditions but converts to 5AP under UV irradiation, affecting reactivity in photochemical applications .
  • Hydrogen Bonding: 3AP’s amino group at C3 allows optimal spatial alignment for forming hydrogen-bond "zippers" with kinase ATP-binding sites, unlike 4- or 5-aminopyrazoles .

Kinase Inhibition Profiles

Compound Key Targets Example Derivatives IC₅₀ (nM) Clinical Relevance
This compound CDK2/Cyclin A , Aurora kinases , Axl kinase Barasertib (Aurora B), ENMD-2076 (Aurora A) 1–100 Phase II trials for leukemia
5-Aminopyrazole Limited kinase targeting reported N/A N/A Primarily research probes
4-Aminopyrazole p38 MAPK N/A >1000 Preclinical studies

Key Insights :

  • 3AP Derivatives: Exhibit broad-spectrum kinase inhibition. For example, Barasertib (Aurora B inhibitor) and ENMD-2076 (Aurora A inhibitor) show nanomolar potency and antitumor efficacy in xenograft models .
  • 4AP/5AP: Limited kinase activity due to suboptimal hydrogen-bond geometry. 4AP derivatives are less potent, often requiring structural hybridization for activity .

Key Insights :

  • 3AP Synthesis : Efficient one-pot methods using iodine catalysts enable scalable production of multi-substituted derivatives .
  • 5AP Limitations : Low yields due to equilibrium-driven tautomerization, making direct synthesis challenging .

Biological Activity

3-Aminopyrazole (3AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and therapeutic potential of this compound derivatives, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its pyrazole scaffold with an amino group at the 3-position. This structural feature allows it to interact with various biological targets, making it a versatile compound in drug development. The compound has been associated with multiple pharmacological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antiviral
  • Antibacterial

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and receptors involved in various pathological processes:

  • Inhibition of Kinases : 3AP derivatives have been identified as potent inhibitors of several kinases, including:
    • p38 MAPK : Involved in inflammatory responses.
    • GSK-3β : Associated with Alzheimer's disease and other neurological disorders.
    • MK2 : Plays a role in TNFα signaling and inflammation.
  • Cell Cycle Arrest : Certain 3AP derivatives have been shown to arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation.

Anticancer Activity

A study highlighted the anticancer potential of a specific 3AP derivative, which exhibited an IC50 value ranging from 0.08 to 12.07 μM against various cancer cell lines. This compound was noted for its ability to inhibit tubulin polymerization, leading to cell cycle arrest .

Anti-inflammatory Properties

Research has demonstrated that 3APs can effectively inhibit the release of pro-inflammatory cytokines such as TNFα. In vivo studies indicated that these compounds reduced glial inflammation and microglial activation in models of neuroinflammation .

Data Table: Biological Activities of Selected this compound Derivatives

Compound IDBiological ActivityTargetIC50 (μM)Reference
Compound 5AnticancerTubulin0.08-12.07
Compound 9aAnti-inflammatoryMK2<10
Compound 10NeuroprotectiveGSK-3β1.76 ± 0.19

Case Studies

  • Case Study on MK2 Inhibition : A derivative known as Compound 9a was studied for its effects on MK2 inhibition. It was found to significantly reduce LPS-induced TNFα release in cellular models and demonstrated effective binding interactions with MK2, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Neuroprotective Effects : Another study evaluated the neuroprotective effects of bisindole-substituted 3APs against glutamate-induced oxidative stress in neuronal cells. The results indicated a marked reduction in oxidative damage and inflammation, supporting the use of these compounds in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-aminopyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or via microwave-assisted reactions. For example, microwave irradiation (100–120°C, 5–12 minutes) with enaminones achieves yields of 78–97% . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., acetic acid) significantly affect regioselectivity and purity. Characterization via 1H^1H-NMR and LC-MS is critical to confirm product identity and rule out regioisomers .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify NH2_2 stretching (~3400 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) .
  • 1H^1H-NMR : Confirm amino proton signals (δ 5.2–6.0 ppm) and aromatic proton splitting patterns .
  • Mass spectrometry : Compare experimental m/z values with NIST reference data .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : this compound-functionalized multi-walled carbon nanotubes (MWCNTs) are used for heavy metal adsorption. Key steps include:

  • Covalent grafting : React MWCNTs-COOH with this compound via EDC/NHS coupling.
  • Optimization : Central Composite Design (CCD) identifies optimal pH (5–7), contact time (30–60 min), and adsorbent dosage (0.1–0.5 g/L) for Cd(II) and Hg(II) removal .

Q. How does this compound interact with biological targets in preliminary assays?

  • Methodological Answer : In cytotoxicity studies, this compound derivatives inhibit cyclin-dependent kinases (CDKs) via ATP-binding site competition. Use:

  • Enzymatic assays : Measure IC50_{50} values using recombinant CDK2/Cyclin E.
  • Docking simulations : AutoDock Vina to predict binding poses (e.g., hydrogen bonding with Glu81 and Lys89) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., ammonia).
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound isomers?

  • Methodological Answer :

  • Meta-analysis : Compare inhibitory data across isoforms (e.g., 3- vs. 5-aminopyrazole) using kinase profiling panels. For example, this compound shows higher selectivity for JAK kinases, while 5-isomers target p38α MAPK .
  • QSAR modeling : Correlate molecular descriptors (logP, polar surface area) with bioactivity to explain scaffold-specific effects .

Q. What strategies optimize this compound-based adsorbents for industrial wastewater treatment?

  • Methodological Answer :

  • Surface modification : Enhance adsorption capacity by introducing sulfonic acid groups (-SO3_3H) to MWCNTs-COOH-3-aminopyrazole hybrids.
  • Kinetic studies : Apply pseudo-second-order models to determine rate-limiting steps (e.g., intraparticle diffusion vs. chemisorption) .

Q. How do solvent effects influence the regioselectivity of this compound in heterocyclic synthesis?

  • Methodological Answer :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) favor N1-alkylation, while ethanol promotes C4-functionalization.
  • DFT calculations : Simulate transition states to rationalize solvent-dependent pathways (e.g., dielectric constant effects on charge distribution) .

Q. What computational tools predict the pharmacokinetic properties of this compound drug candidates?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to assess bioavailability (Rule of Five compliance) and BBB permeability.
  • Metabolism simulations : CypReact identifies potential cytochrome P450 oxidation sites (e.g., amino group hydroxylation) .

Q. How can researchers design this compound derivatives with dual kinase-inhibitory and anti-protozoal activity?

  • Methodological Answer :
  • Scaffold hybridization : Conjugate this compound with artemisinin derivatives to target Plasmodium falciparum CDKs.
  • In vivo validation : Use murine malaria models (e.g., P. berghei-infected mice) to assess parasitemia reduction and toxicity .

Notes

  • Always cross-validate spectral data with NIST or PubChem references .
  • For advanced studies, integrate experimental and computational workflows to address mechanistic ambiguities.

Properties

IUPAC Name

1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
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DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
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Molecular Weight

83.09 g/mol
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CAS No.

1820-80-0
Record name 1H-Pyrazol-3-amine
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Retrosynthesis Analysis

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